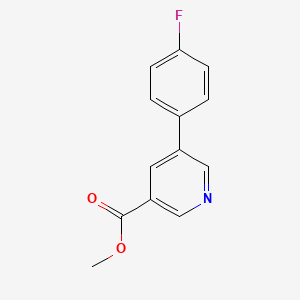

Methyl 5-(4-fluorophenyl)nicotinate

Description

Methyl 5-(4-fluorophenyl)nicotinate (CAS: 893734-77-5) is a nicotinic acid derivative characterized by a pyridine-3-carboxylate ester core substituted with a 4-fluorophenyl group at the 5-position. It is synthesized via Suzuki-Miyaura cross-coupling between methyl 5-bromopyridine-3-carboxylate and 4-fluorobenzeneboronic acid, followed by purification to achieve 98% purity . This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active nicotinate esters, which are often explored as prodrugs or enzyme inhibitors. Its ester group and fluorinated aromatic moiety make it a candidate for studying hydrolysis kinetics and receptor interactions.

Properties

IUPAC Name |

methyl 5-(4-fluorophenyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO2/c1-17-13(16)11-6-10(7-15-8-11)9-2-4-12(14)5-3-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKCFLSMVFNQWHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CC(=C1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20627995 | |

| Record name | Methyl 5-(4-fluorophenyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893734-77-5 | |

| Record name | Methyl 5-(4-fluorophenyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(4-fluorophenyl)nicotinate typically involves the esterification of 5-(4-fluorophenyl)nicotinic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of Methyl 5-(4-fluorophenyl)nicotinate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(4-fluorophenyl)nicotinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.

Major Products Formed:

Oxidation: 5-(4-fluorophenyl)nicotinic acid.

Reduction: 5-(4-fluorophenyl)nicotinyl alcohol.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl 5-(4-fluorophenyl)nicotinate has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-(4-fluorophenyl)nicotinate involves its interaction with specific molecular targets. The compound may act by modulating enzyme activity or interacting with cellular receptors. The exact pathways and targets are still under investigation, but it is believed to influence various biochemical processes .

Comparison with Similar Compounds

Key Observations :

Inferences :

- Methyl nicotinate’s stability (>95 hours) suggests that simple esters resist HSA-mediated hydrolysis.

- In contrast, esters with bulky alkoxy groups (e.g., 2-butoxyethyl) hydrolyze rapidly, highlighting the role of substituent size and polarity in hydrolysis rates .

Biological Activity

Methyl 5-(4-fluorophenyl)nicotinate is a derivative of nicotinic acid that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a fluorophenyl group, which may enhance its biological properties compared to other nicotinate derivatives.

Chemical Structure and Properties

Methyl 5-(4-fluorophenyl)nicotinate has the following chemical structure:

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 221.21 g/mol

- Structural Features : The compound features a methyl ester group attached to the 5-position of the nicotinic acid backbone, with a para-fluorophenyl substituent.

The biological activity of Methyl 5-(4-fluorophenyl)nicotinate is believed to stem from its interaction with various molecular targets within biological systems. While specific mechanisms are still under investigation, potential modes of action include:

- Modulation of Enzyme Activity : The compound may influence enzyme function, potentially affecting metabolic pathways.

- Receptor Interaction : It may interact with cellular receptors, leading to downstream effects on cell signaling and function.

Anti-inflammatory Properties

Research indicates that Methyl 5-(4-fluorophenyl)nicotinate exhibits significant anti-inflammatory activity. A study demonstrated its effectiveness in reducing inflammation markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In laboratory settings, it has been tested against various bacterial strains, exhibiting inhibitory effects that warrant further exploration for potential use as an antimicrobial agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of Methyl 5-(4-fluorophenyl)nicotinate, it is useful to compare it with related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl Nicotinate | Methyl ester of nicotinic acid | Known for vasodilatory properties |

| Ethyl 5-(4-fluorophenyl)nicotinate | Ethyl instead of methyl group | Potentially different pharmacokinetics |

| Methyl 5-(3-fluorophenyl)nicotinate | Different position of fluorine substituent | Varies in reactivity and biological activity |

Methyl 5-(4-fluorophenyl)nicotinate stands out due to its specific fluorine substitution, which can significantly influence its chemical reactivity and biological activity compared to these similar compounds .

Case Studies and Research Findings

-

Study on Anti-inflammatory Effects :

- A study published in a peer-reviewed journal investigated the anti-inflammatory effects of Methyl 5-(4-fluorophenyl)nicotinate on RAW264.7 macrophage cells. The results indicated a significant reduction in pro-inflammatory cytokines when treated with this compound, suggesting its potential as an anti-inflammatory therapeutic agent .

-

Antimicrobial Activity Evaluation :

- Another research effort examined the antimicrobial efficacy of Methyl 5-(4-fluorophenyl)nicotinate against Staphylococcus aureus and Escherichia coli. The compound demonstrated notable inhibitory concentrations, indicating its potential application in treating bacterial infections .

- Mechanistic Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.